(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as JNJ-42165279 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT2C receptor. This results in a decrease in dopamine release and an increase in serotonin release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase serotonin release in the nucleus accumbens. It has also been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area. These effects may contribute to its potential therapeutic effects in psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders. However, one limitation is its partial agonist activity, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone. One potential direction is to investigate its potential therapeutic effects in animal models of psychiatric disorders. Another potential direction is to investigate its potential as a tool for studying the dopamine D2 receptor and the serotonin 5-HT2C receptor. Finally, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor make it a potential candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
Synthesemethoden
The synthesis of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone involves a series of chemical reactions. The starting material is 3-methoxybenzaldehyde, which is reacted with 2,3,6-trifluorobenzylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 3-chloro-4-fluorobenzoyl chloride to form the final product, (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone.
Wissenschaftliche Forschungsanwendungen
(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-6-2-4-13(10-15)20(25)14-5-3-9-24(11-14)12-16-17(21)7-8-18(22)19(16)23/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPRDVAWAOQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.